molecular formula C20H19N3O4S B4280905 2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide

2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide

Cat. No. B4280905
M. Wt: 397.4 g/mol
InChI Key: CFHQJDYAHWHECX-XDOYNYLZSA-N
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Description

2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide, commonly known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the treatment of various diseases, particularly type 2 diabetes.

Mechanism of Action

PTP1B inhibitor works by binding to the active site of PTP1B, which is located in the catalytic domain of the enzyme. This binding prevents the enzyme from dephosphorylating insulin receptor substrate 1 (IRS-1), a key protein in the insulin signaling pathway. As a result, the phosphorylation of IRS-1 is enhanced, leading to increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
PTP1B inhibitor has been shown to have several biochemical and physiological effects. It enhances insulin signaling by increasing the phosphorylation of IRS-1, leading to increased glucose uptake and improved glycemic control. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTP1B inhibitor is its specificity for PTP1B, which minimizes off-target effects. It also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, making it suitable for use in clinical trials. However, one limitation of PTP1B inhibitor is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of PTP1B inhibitor. One potential area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and safety. Another area of interest is the identification of biomarkers that can predict patient response to the compound. Additionally, there is a need for further studies to investigate the potential of PTP1B inhibitor in the treatment of other diseases, such as obesity and cancer.
Conclusion:
PTP1B inhibitor is a promising chemical compound that has shown potential in the treatment of type 2 diabetes and other diseases. Its mechanism of action involves the inhibition of PTP1B, which enhances insulin signaling and improves glycemic control. While there are some limitations to its use in lab experiments, there are several future directions for research and development that could lead to the development of more effective treatments for a range of diseases.

Scientific Research Applications

PTP1B inhibitor has been extensively studied for its potential application in the treatment of type 2 diabetes. It works by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, thereby improving glycemic control in diabetic patients.

properties

IUPAC Name

2,4-dimethoxy-N-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-17-10-11-19(18(13-17)27-2)28(24,25)23-22-20(15-7-4-3-5-8-15)16-9-6-12-21-14-16/h3-14,23H,1-2H3/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHQJDYAHWHECX-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide
Reactant of Route 2
2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide
Reactant of Route 3
2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide
Reactant of Route 4
2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide
Reactant of Route 5
2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide
Reactant of Route 6
2,4-dimethoxy-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide

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